Methyl 2-benzyl-3-cyanopropanoate

Catalog No.
S8640800
CAS No.
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
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Methyl 2-benzyl-3-cyanopropanoate

Product Name

Methyl 2-benzyl-3-cyanopropanoate

IUPAC Name

methyl 2-benzyl-3-cyanopropanoate

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-15-12(14)11(7-8-13)9-10-5-3-2-4-6-10/h2-6,11H,7,9H2,1H3

InChI Key

KNSMFCYVNOCHDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#N)CC1=CC=CC=C1

Methyl 2-benzyl-3-cyanopropanoate is an organic compound characterized by its molecular formula C18H17NO2C_{18}H_{17}NO_2. This compound features a unique structure that includes a benzyl group, a cyano group, and a propanoate moiety. It is primarily utilized in scientific research and various industrial applications due to its distinct chemical properties. The compound is recognized for its potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

, primarily involving nucleophilic attacks at the cyano group or the carbonyl carbon of the ester. Some notable reactions include:

  • Esterification: The reaction of phenylacetic acid with benzyl cyanide under acidic conditions leads to the formation of methyl 2-benzyl-3-cyanopropanoate. This process typically employs sulfuric acid as a catalyst.
  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The cyano group can be reduced to an amine or aldehyde, expanding the compound's utility in synthetic pathways.

The versatility of this compound in organic synthesis makes it valuable for creating more complex molecules .

Methyl 2-benzyl-3-cyanopropanoate exhibits a range of biological activities, making it significant in medicinal chemistry. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting enzymes and receptors involved in various diseases. Research indicates that compounds containing similar structural motifs can exhibit anti-cancer properties and neuroprotective effects. The exact mechanisms of action depend on the specific biological targets engaged by the compound .

The synthesis of methyl 2-benzyl-3-cyanopropanoate typically involves the following steps:

  • Starting Materials: The synthesis begins with benzyl cyanide and phenylacetic acid.
  • Esterification Reaction: These two components are reacted under acidic conditions (often using sulfuric acid) to facilitate ester formation.
  • Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity level.

This synthetic route is efficient and allows for modifications to create various derivatives with tailored properties .

Methyl 2-benzyl-3-cyanopropanoate finds applications across multiple fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds, including drugs aimed at treating cancer and neurological disorders.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its efficacy against certain biological targets.
  • Industrial Chemicals: It is also employed in producing dyes and pigments, leveraging its unique chemical properties for color development .

Research into the interaction of methyl 2-benzyl-3-cyanopropanoate with biological systems has revealed its potential to modulate various pathways. Interaction studies often focus on its binding affinity with specific enzymes or receptors, which can inform drug design processes. Such studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity or reduce side effects.

Several compounds share structural similarities with methyl 2-benzyl-3-cyanopropanoate, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-cyano-3-phenylpropanoateLacks the benzyl groupLess steric hindrance; different reactivity profile
Methyl 2-benzyl-3-phenylpropanoateLacks the cyano groupDifferent biological activity; primarily an ester
Methyl 2-amino-2-benzyl-3-phenylpropanoateContains an amino group instead of cyanoPotentially different pharmacological effects

Methyl 2-benzyl-3-cyanopropanoate is unique due to its combination of both benzyl and cyano groups, which contribute to its distinct reactivity and potential applications compared to these similar compounds.

Methyl 2-benzyl-3-cyanopropanoate (C₁₂H₁₃NO₂) is an α,β-disubstituted ester with a molecular weight of 203.24 g/mol. Its IUPAC name, methyl 2-benzyl-3-cyanopropanoate, reflects the substitution pattern: a benzyl group (-CH₂C₆H₅) at the second carbon and a cyano group (-CN) at the third carbon of the propanoate chain (Figure 1). The compound’s structure is represented by the SMILES notation COC(=O)C(CC1=CC=CC=C1)C#N, which encodes the methyl ester, benzyl, and cyano functionalities.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₂
Average Mass203.24 g/mol
Monoisotopic Mass203.0946 g/mol
CAS Registry Number170304-80-0
SMILESCOC(=O)C(CC1=CC=CC=C1)C#N

The compound’s stereochemistry remains underexplored, as no defined stereocenters are reported in available literature. Its physical state is described as a solid, though melting and boiling points are not widely documented in public databases.

Historical Context in Organic Synthesis

The synthesis of cyano-functionalized esters like methyl 2-benzyl-3-cyanopropanoate traces back to mid-20th-century advancements in alkylation and esterification techniques. Early methods for analogous compounds, such as ethyl 2-cyanopropanoate, involved the alkylation of cyanoacetate salts with alkyl halides under basic conditions. For example, ethyl 2-cyanoacetate reacts with iodomethane in tetrahydrofuran (THF) using sodium hydride as a base, yielding ethyl 2-cyanopropanoate in 83% yield.

Applying this methodology, the benzyl variant likely originates from the alkylation of methyl cyanoacetate with benzyl bromide or chloride. While specific synthetic protocols for methyl 2-benzyl-3-cyanopropanoate are not explicitly detailed in the literature, its structural analogs suggest a two-step process:

  • Deprotonation: Methyl cyanoacetate is deprotonated at the α-carbon using a strong base (e.g., NaH).
  • Alkylation: The resulting enolate reacts with benzyl bromide to introduce the benzyl group.

This approach aligns with the synthesis of ethyl 2-cyanopropanoate and underscores the compound’s role as a flexible building block in constructing complex molecules.

Role in Contemporary Research Landscapes

In modern organic chemistry, methyl 2-benzyl-3-cyanopropanoate serves as a precursor in catalytic asymmetric reactions and heterocyclic synthesis. Recent studies highlight the utility of cyanoacetate derivatives in iridium-catalyzed double allylic alkylation (AAA) reactions, which enable the stereoselective formation of quaternary carbon centers. For instance, bisnucleophilic cyanoacetates undergo successive reactions with π-allyl-iridium intermediates to yield pseudo-C₂-symmetrical products with high enantiomeric excess. While methyl 2-benzyl-3-cyanopropanoate has not been directly tested in these systems, its structural similarity to validated substrates suggests potential applicability.

Additionally, the compound’s cyano and ester groups make it a candidate for Michael additions and cyclocondensation reactions, which are pivotal in synthesizing pyridine, pyrimidine, and other nitrogen-containing heterocycles. These motifs are prevalent in pharmaceuticals and agrochemicals, positioning methyl 2-benzyl-3-cyanopropanoate as a strategic intermediate in drug discovery pipelines.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

203.094628657 g/mol

Monoisotopic Mass

203.094628657 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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